C19H23Cl3N2O2

Description

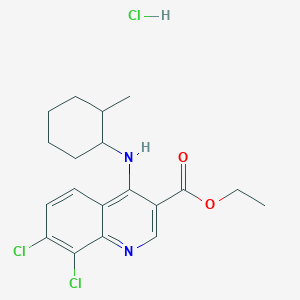

C₁₉H₂₃Cl₃N₂O₂, known as Cetirizine Impurity B dihydrochloride, is a derivative of the antihistamine cetirizine. Its molecular weight is 417.76 g/mol, and it features three chlorine atoms, a carboxylic acid group, and a piperazine ring . Key properties include:

Properties

IUPAC Name |

ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2.ClH/c1-3-25-19(24)13-10-22-18-12(8-9-14(20)16(18)21)17(13)23-15-7-5-4-6-11(15)2;/h8-11,15H,3-7H2,1-2H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGYWLFHISEZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3C)C=CC(=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Impurity B dihydrochloride involves multiple steps, typically starting with the reaction of appropriate benzyl derivatives with piperazine under controlled conditions. The reaction is carried out in the presence of solvents like dichloromethane or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of Cetirizine Impurity B dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Cetirizine Impurity B dihydrochloride is widely used in scientific research, particularly in the following areas:

Pharmaceutical Research: As an impurity standard for the quality control of cetirizine.

Analytical Chemistry: For method development and validation in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Biological Studies: To study the metabolism and degradation pathways of cetirizine.

Industrial Applications: In the development of new antihistamine formulations and to ensure the safety and efficacy of pharmaceutical products.

Mechanism of Action

Comparison with Similar Compounds

Compound 95968-80-2 (C₁₉H₂₃N₃O₂)

4-Benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (C₂₃H₁₉ClN₂O₂)

- Molecular Weight : 390.87 g/mol .

- Structural Differences: Contains a quinoxalinone core and benzoyl group but has fewer chlorines.

- Functional Impact: The aromatic quinoxalinone structure may enhance receptor binding affinity, whereas reduced chlorine content lowers halogen-mediated stability .

Comparison with Functionally Similar Compounds

Cetirizine (C₂₁H₂₅ClN₂O₃)

- Molecular Weight : 388.89 g/mol.

- Functional Similarities : Shares the piperazine-carboxylic acid backbone, critical for histamine H₁-receptor antagonism.

- Key Differences : Cetirizine has two chlorine atoms (vs. three in C₁₉H₂₃Cl₃N₂O₂) and an additional carboxymethoxy group, improving aqueous solubility and therapeutic efficacy .

Compound 1173206-71-7 (C₉H₁₉ClN₂O₂)

- Molecular Weight : 222.71 g/mol .

- Functional Similarities : Contains a chlorinated aliphatic chain and amine groups, enabling solubility in polar solvents.

- Key Differences : Smaller size reduces steric hindrance but limits pharmacokinetic half-life compared to C₁₉H₂₃Cl₃N₂O₂ .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Molecular Weight vs. Solubility : Heavier compounds like C₁₉H₂₃Cl₃N₂O₂ exhibit lower aqueous solubility but improved membrane permeability due to lipophilic chlorine atoms .

- Chlorine Substitution : Increasing chlorine atoms correlate with enhanced metabolic stability but raise concerns about bioaccumulation .

- Structural Backbone: Piperazine and aromatic rings (e.g., quinoxalinone) are critical for receptor interactions, though steric bulk from substituents like benzoyl groups can hinder binding .

Biological Activity

The compound with the molecular formula C19H23Cl3N2O2 is known as Triclocarban (TCC) , a chlorinated aromatic compound primarily used as an antimicrobial agent in personal care products. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, effects on various biological systems, and implications for human health.

Overview of Triclocarban

Triclocarban is a member of the carbanilide family and has been widely utilized in soaps and other hygiene products due to its antibacterial properties. However, its environmental persistence and potential endocrine-disrupting effects have raised concerns regarding its safety and impact on health.

TCC exhibits biological activity through several mechanisms:

- Endocrine Disruption : TCC has been shown to interact with hormone receptors, particularly the estrogen receptor (ER) and androgen receptor (AR). Studies indicate that TCC can enhance hormone-dependent gene expression, suggesting it may function as an endocrine disruptor .

- Calcium Signaling Modulation : TCC affects calcium signaling pathways by interacting with ryanodine receptors (RyRs). It has been reported that TCC can elevate cytosolic calcium levels in muscle cells, which may lead to altered muscle function and other physiological effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of TCC:

Case Studies

Several case studies have explored the implications of TCC exposure:

-

Case Study 1: Hormonal Effects in Mammalian Cells

- Researchers assessed the impact of TCC on hormone-responsive gene expression in vitro. The results indicated that TCC could significantly modulate ER and AR activity, raising concerns about its potential role as an endocrine disruptor in humans and wildlife.

-

Case Study 2: Calcium Signaling Alterations

- A study investigated the effects of TCC on calcium signaling in skeletal muscle cells. The findings revealed that TCC enhanced RyR activation, leading to increased intracellular calcium levels, which could affect muscle contraction and overall cellular function.

Research Findings

Recent research highlights the following critical findings regarding TCC's biological activity:

- Antimicrobial Efficacy : While TCC is effective against a broad range of bacteria, concerns about its contribution to antibiotic resistance have emerged. Its use in consumer products may select for resistant strains, posing a public health risk.

- Environmental Persistence : TCC is resistant to degradation, leading to accumulation in aquatic environments. This persistence raises questions about the long-term ecological impacts and potential bioaccumulation in aquatic organisms.

- Health Implications : The potential for TCC to disrupt endocrine function suggests that chronic exposure could lead to reproductive or developmental issues, necessitating further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.